1-[2,6-Dihydroxy-4-(methoxymethoxy)phenyl]ethanone
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Overview
Description
1-[2,6-Dihydroxy-4-(methoxymethoxy)phenyl]ethanone is an organic compound with the molecular formula C10H12O5 and a molecular weight of 212.2 g/mol . It is also known by other names such as 2,6-Dihydroxy-4-methoxyacetophenone and 4-O-Methylphloracetophenone . This compound is characterized by the presence of two hydroxyl groups and a methoxymethoxy group attached to a phenyl ring, along with an ethanone group.
Preparation Methods
The synthesis of 1-[2,6-Dihydroxy-4-(methoxymethoxy)phenyl]ethanone involves several stepsThe reaction conditions typically involve the use of methanol and a base such as sodium hydroxide . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
1-[2,6-Dihydroxy-4-(methoxymethoxy)phenyl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The hydroxyl groups can participate in substitution reactions, forming ethers or esters.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and alkylating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[2,6-Dihydroxy-4-(methoxymethoxy)phenyl]ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various chemical products.
Mechanism of Action
The mechanism of action of 1-[2,6-Dihydroxy-4-(methoxymethoxy)phenyl]ethanone involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The methoxymethoxy group may also play a role in modulating the compound’s biological activity .
Comparison with Similar Compounds
1-[2,6-Dihydroxy-4-(methoxymethoxy)phenyl]ethanone can be compared with similar compounds such as:
2,6-Dihydroxy-4-methoxyacetophenone: Similar structure but lacks the methoxymethoxy group.
4-O-Methylphloracetophenone: Another name for the same compound, highlighting its methoxy group.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[2,6-dihydroxy-4-(methoxymethoxy)phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O5/c1-6(11)10-8(12)3-7(4-9(10)13)15-5-14-2/h3-4,12-13H,5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YERNVCHGEMXKEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1O)OCOC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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